4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include phenylhydrazine, 4-methoxybenzaldehyde, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various quinoline and pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Pyrazole derivatives: Including celecoxib, used as an anti-inflammatory drug.
Uniqueness
4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is unique due to its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and therapeutic applications .
Properties
Molecular Formula |
C29H24ClN3O5 |
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Molecular Weight |
530.0 g/mol |
IUPAC Name |
4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24ClN3O5/c1-38-20-10-7-17(8-11-20)24-16-23(32-33(24)25(34)13-14-26(35)36)28-27(18-5-3-2-4-6-18)21-15-19(30)9-12-22(21)31-29(28)37/h2-12,15,21,24H,13-14,16H2,1H3,(H,35,36) |
InChI Key |
ULVBOBDZNDJINT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4C=C(C=CC4=NC3=O)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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